

activity-based protein profiling ABPP using propiolamide probes

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Compound of Interest

Compound Name: *1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one*

CAS No.: 2020223-61-2

Cat. No.: B2567694

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Application Note: Activity-Based Protein Profiling (ABPP) with Propiolamide Probes

Executive Summary

Activity-Based Protein Profiling (ABPP) has evolved from a broad functional proteomics tool into a precision engine for covalent drug discovery.^[1] While traditional broad-spectrum probes (e.g., Iodoacetamide-alkyne) map the entire "cysteinome," Propiolamide probes represent a sophisticated class of "tunable" electrophiles. Unlike the highly promiscuous chloroacetamides or the widely used acrylamides, propiolamides (alkynamides) offer a distinct reactivity profile driven by the electron-deficient alkyne warhead.

This guide details the application of propiolamide-functionalized probes for Direct ABPP (mapping ligandable sites) and Competitive ABPP (target engagement). We focus on the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) workflow, the industry standard for quantitative site-identification.

Mechanism of Action: The Propiolamide Warhead

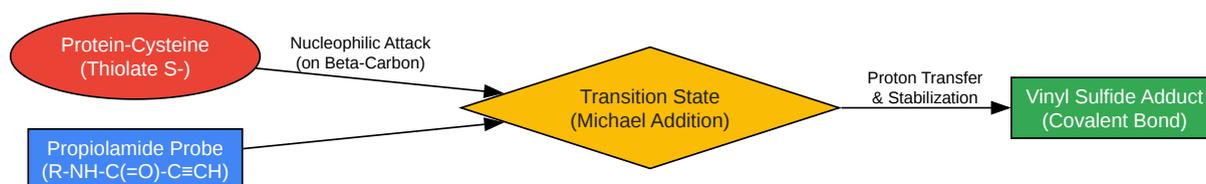
The core of this technology is the Thiol-Michael Addition. The propiolamide warhead consists of an alkyne conjugated to a carbonyl group. This electron-withdrawing environment activates the triple bond, making it susceptible to nucleophilic attack by the thiolate anion of cysteine residues.

Reaction Specifics:

- Nucleophile: Ionized Cysteine Thiolate ().
- Electrophile: -carbon of the propiolamide (alkynamide).
- Product: A stable vinyl sulfide adduct (thioacrylate-like structure).

Unlike acrylamides, propiolamides possess a linear geometry and a higher degree of unsaturation, which influences their steric demand and transition state energy. This often results in distinct selectivity profiles, targeting "ligandable" cysteines that may be distinct from those hit by other warheads.

Diagram 1: Chemical Mechanism of Propiolamide-Cysteine Conjugation



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Caption: The thiolate anion of a reactive cysteine attacks the electron-deficient beta-carbon of the propiolamide, forming a stable vinyl sulfide covalent adduct.

Comparative Warhead Reactivity

Understanding where propiolamides sit in the reactivity spectrum is crucial for experimental design.

Warhead Class	Electrophile Structure	Reactivity	Selectivity	Primary Use
Chloroacetamide		High	Low (Promiscuous)	Total Cysteine Mapping
Acrylamide		Moderate	Tunable	Targeted Covalent Inhibitors (e.g., Ibrutinib)
Propiolamide		Moderate/Distinct	High (Steric/Electronic)	Fragment Screening, Distinct Ligandability
Vinyl Sulfone		Moderate	Moderate	Protease Targeting

Note: Propiolamides are often used in "Scout Fragment" libraries to identify cysteines that are specifically ligandable by the alkynamide scaffold.

Experimental Workflow: Quantitative MS-Based ABPP

The following protocol utilizes isoTOP-ABPP, which allows for the identification of the specific cysteine residue modified by the probe.

Phase A: Sample Preparation & Probe Labeling

- Input: Cell Lysate (1-2 mg/mL protein concentration) or Live Cells.
- Buffer: PBS, pH 7.4. Avoid DTT or Mercaptoethanol (competitors).
- Lysis: Lyse cells in cold PBS + Protease Inhibitors. Sonicate to disrupt membranes.
- Centrifugation: Spin at 100,000 x g for 45 min to separate soluble vs. membrane fractions (optional, but recommended for cleaner background).

- Probe Incubation:
 - Add Propiolamide-Alkyne Probe (typically 10–100 μ M final conc).
 - Control: DMSO vehicle only.
 - Incubate for 1 hour at Room Temperature (RT) or 37°C.
 - Note: Propiolamide reaction rates can be slower than chloroacetamides; ensure sufficient time.

Phase B: Copper-Catalyzed Click Chemistry (CuAAC)

This step conjugates the probe-labeled proteins to a biotin-tag for enrichment. We use a cleavable linker (e.g., TEV-cleavable or Acid-cleavable) for MS elution.

- Reagents Mix (Prepare Fresh):
 - TBTA (Ligand): 100 μ M final.
 - CuSO₄: 1 mM final.
 - TCEP (Reductant): 1 mM final (Add last to initiate).
 - Tag: Biotin-Azide-Cleavable-Linker (100 μ M final).
- Reaction: Add mix to lysate. Vortex gently. Incubate 1 hour at RT.
- Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform (4:1). Vortex. Spin at 4,000 x g for 10 min. Discard supernatant (removes free probe). Wash pellet with Methanol x2.

Phase C: Enrichment & On-Bead Digestion

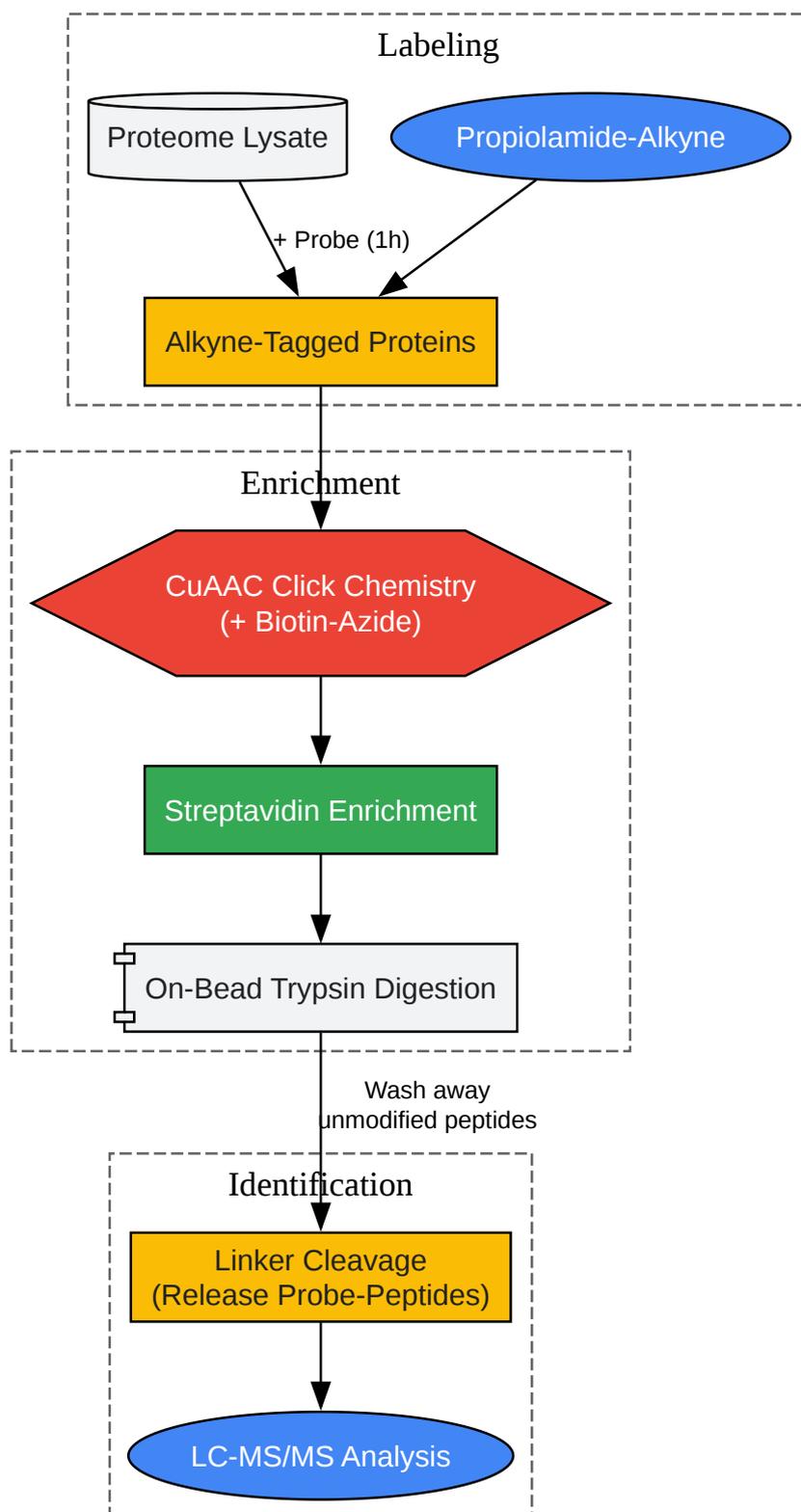
- Resolubilization: Dissolve protein pellet in 6M Urea / 25 mM Ammonium Bicarbonate.
- Streptavidin Binding: Add High-Capacity Streptavidin Agarose beads. Incubate 1.5 hours.
- Washing: Wash beads aggressively (1% SDS, then Urea, then Bicarbonate) to remove non-covalent binders.

- Reduction/Alkylation: DTT (10 mM, 30 min) followed by Iodoacetamide (50 mM, 30 min) on bead.
 - Critical: This blocks unlabeled cysteines, preventing disulfide shuffling.
- Trypsin Digestion: Add Trypsin (sequencing grade). Incubate overnight at 37°C.
 - Result: Tryptic peptides are generated. The probe-modified peptides remain attached to the beads via biotin.

Phase D: Elution & Analysis

- Wash Beads: Remove supernatant (contains unmodified peptides).
- Elution: Cleave the linker (e.g., using TEV protease or Formic Acid depending on linker chemistry).
- LC-MS/MS: Analyze the eluted peptides. The cysteine carrying the propiolamide modification (+ mass shift) is the target.

Diagram 2: isoTOP-ABPP Workflow



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Caption: Step-by-step isoTOP-ABPP workflow: Probe labeling, Click conjugation, Streptavidin enrichment, Trypsinization, and targeted elution for Mass Spec.

Data Analysis & Interpretation

Identifying the Modification

In your search engine (MaxQuant, Proteome Discoverer), you must define a Variable Modification on Cysteine.

- Formula: Mass of Propiolamide Warhead + Mass of Linker Remnant (after cleavage).
- Example: If using a standard propiolamide fragment (MW ~150) and an acid-cleavable linker, calculate the exact mass shift (Mass).

Target Engagement (TE)

For competitive ABPP (screening a propiolamide drug candidate):

- Control: DMSO -> Probe -> MS Area ().
- Treated: Drug -> Probe -> MS Area ().
- Ratio:
 - : No binding.
 - : >90% Target Engagement (Hit).

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Protein Precipitation during Click	High organic solvent or copper concentration.	Reduce TBTA/Cu concentrations. Ensure protein conc is < 2 mg/mL.
Low MS Signal	Poor ionization or low probe reactivity.	Increase probe concentration (up to 100 μ M). Check MS sensitivity.
High Background	Non-specific binding to beads.	Increase stringency of washes (1% SDS is critical). Use "No Probe" control.
Incomplete Digestion	Beads blocking enzyme access.	Ensure vigorous shaking during trypsin digestion. Add Urea (1M) to digestion buffer.

References

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